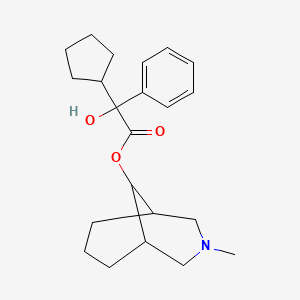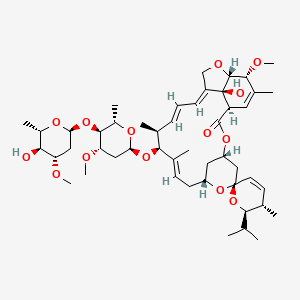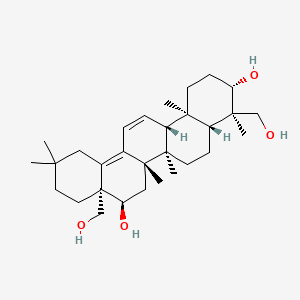
柴胡皂苷D
概述
描述
柴胡皂苷D 是一种天然存在的三萜类化合物,从柴胡 (Bupleurum chinense) 的根中分离得到,柴胡是一种传统药用草本植物。 它以其抗炎特性而闻名,并已对其潜在的治疗应用进行了研究 .
科学研究应用
化学: 它被用作研究三萜类化合物合成和反应的模型化合物。
生物学: 柴胡皂苷D以其抗炎作用而闻名,并在研究中用于了解其抑制前列腺素E2产生的作用机制.
作用机制
柴胡皂苷D通过激活环氧酶发挥作用,环氧酶将花生四烯酸转化为环氧二十碳烷酸和二羟基二十碳三烯酸。 然后,这些代谢物抑制前列腺素E2的产生,前列腺素E2是炎症的关键介质。 此外,this compound由于细胞内储存的钙释放,导致细胞内钙离子浓度升高 .
类似化合物:
- 柴胡皂苷F
- 柴胡皂苷G
- 原柴胡皂苷F
- 原柴胡皂苷G
比较: this compound在其抑制前列腺素E2产生和升高细胞内钙离子浓度的双重作用方面是独一无二的。 虽然类似的化合物如柴胡皂苷F和柴胡皂苷G也表现出抗炎特性,但this compound的特定作用机制涉及环氧酶激活,使其与众不同 .
安全和危害
未来方向
While Saikogenin D has shown promising anti-inflammatory effects, more research is needed, especially in vivo antitumor effects and pharmacokinetics of the compound . Further investigations and screenings are required to explore other Bupleurum species, to evaluate the clinical safety and possible interactions with other drugs or herbs .
生化分析
Biochemical Properties
Saikogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with epoxygenases, which are enzymes that convert arachidonic acid into epoxyeicosatrienoic acids. Saikogenin D activates these epoxygenases, leading to the production of epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites subsequently inhibit the production of prostaglandin E2, a key mediator of inflammation .
Cellular Effects
Saikogenin D exerts significant effects on various cell types and cellular processes. In C6 rat glioma cells, saikogenin D inhibits the production of prostaglandin E2 by activating epoxygenases . This inhibition of prostaglandin E2 production can lead to reduced inflammation and potentially inhibit the growth of cancer cells. Additionally, saikogenin D has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of saikogenin D involves its interaction with epoxygenases. By activating these enzymes, saikogenin D facilitates the conversion of arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then inhibit the production of prostaglandin E2, thereby exerting anti-inflammatory effects. Additionally, saikogenin D may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of saikogenin D can change over time. Studies have shown that saikogenin D is relatively stable under physiological conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of saikogenin D vary with different dosages in animal models. At lower doses, saikogenin D exhibits anti-inflammatory and anti-cancer properties without significant adverse effects . At higher doses, saikogenin D may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Saikogenin D is involved in several metabolic pathways, primarily through its interaction with epoxygenases. These enzymes convert arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids, which are key metabolites in the anti-inflammatory pathway . Saikogenin D may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, saikogenin D is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its therapeutic effects . The transport and distribution of saikogenin D are crucial for its bioavailability and efficacy in vivo .
Subcellular Localization
Saikogenin D is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct saikogenin D to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is essential for its interaction with epoxygenases and other biomolecules, enabling it to exert its anti-inflammatory and anti-cancer effects .
准备方法
合成路线和反应条件: 柴胡皂苷D可以通过水解柴胡皂苷合成,柴胡皂苷是柴胡属植物中发现的糖苷。 水解过程涉及使用表现出糖苷裂解活性的重组糖苷水解酶。 酶BglPm和BglLk分别从粘质芽孢杆菌 (Paenibacillus mucilaginosus) 和韩国乳杆菌 (Lactobacillus koreensis) 中克隆,用于此过程。 反应在 30–37°C 和 pH 6.5–7.0 的温度下进行 .
工业生产方法: this compound的工业生产涉及使用制备型高效液相色谱法从狭叶柴胡 (Bupleurum falcatum L.) 中提取柴胡皂苷。 然后通过酶促水解将柴胡皂苷转化为this compound。 这种方法确保了该化合物的高纯度和高产率 .
反应类型:
氧化: this compound 会发生氧化反应,在反应中它会激活环氧酶,将花生四烯酸转化为环氧二十碳烷酸和二羟基二十碳三烯酸.
还原: 关于涉及this compound的还原反应的信息有限。
取代: this compound可以参与取代反应,特别是在特定试剂存在的情况下。
常用试剂和条件:
主要产物:
相似化合物的比较
- Saikogenin F
- Saikogenin G
- Prosaikogenin F
- Prosaikogenin G
Comparison: Saikogenin D is unique in its dual effect of inhibiting prostaglandin E2 production and elevating intracellular calcium ion concentration. While similar compounds like Saikogenin F and Saikogenin G also exhibit anti-inflammatory properties, Saikogenin D’s specific mechanism of action involving epoxygenase activation sets it apart .
属性
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-IULQVHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?
A1: Saikogenin D indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, Saikogenin D appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].
Q2: How does Saikogenin D impact intracellular calcium levels?
A2: Saikogenin D elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].
Q3: What is the structural difference between Saikogenin D and its precursor, Prosaikogenin D?
A3: Prosaikogenin D is a glycoside of Saikogenin D. This means that Saikogenin D represents the aglycone structure, while Prosaikogenin D has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].
Q4: Is Saikogenin D the only bioactive compound found in Bupleurum chinense roots?
A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to Saikogenin D, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].
Q5: Does the presence of a sugar moiety impact the biological activity of Saikogenin D?
A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of Saikogenin D and its derivatives. For instance, while Saikogenin D itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prosaikogenin D, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].
Q6: What analytical techniques are used to quantify Saikogenin D and related compounds?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of Saikogenin D and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].
Q7: Has Saikogenin D been tested in any animal models of disease?
A7: Yes, Saikogenin D has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that Saikogenin D can activate these immune cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





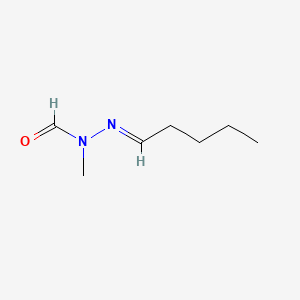

![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)
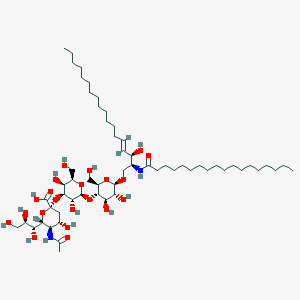
![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)

![2-({(E)-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1244614.png)
